Product packaging for Ethyl 3,4,4-trimethylpentanoate(Cat. No.:CAS No. 106325-27-3)

Ethyl 3,4,4-trimethylpentanoate

Cat. No.: B3005729
CAS No.: 106325-27-3
M. Wt: 172.268
InChI Key: OWFILQFKUKAHSY-UHFFFAOYSA-N
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Description

Ethyl 3,4,4-trimethylpentanoate ( 106325-27-3) is an organic ester compound with the molecular formula C10H20O2 and a molecular weight of 172.26 g/mol . As a branched-chain ester, it is of significant interest in organic synthesis and materials science research. While specific biological studies on this compound are limited, research into structurally similar volatile organic compounds (VOCs) demonstrates their critical role in plant-insect interactions and as biomarkers for analytical method development . This suggests potential application areas for this compound as a reference standard in gas chromatography-mass spectrometry (GC-MS) analysis, particularly in the identification of unknown volatile compounds in complex biological or chemical mixtures . Furthermore, the structural motif of branched alkyl chains is relevant in the development of novel biofuels and specialty chemicals, pointing to its potential utility in catalytic and process chemistry research . This product is intended for use in laboratory and research settings only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O2 B3005729 Ethyl 3,4,4-trimethylpentanoate CAS No. 106325-27-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3,4,4-trimethylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-6-12-9(11)7-8(2)10(3,4)5/h8H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFILQFKUKAHSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Chromatographic Characterization of Ethyl 3,4,4 Trimethylpentanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

High-Resolution ¹H NMR Analysis of Proton Environments

A high-resolution ¹H NMR spectrum of Ethyl 3,4,4-trimethylpentanoate would be expected to reveal distinct signals for each unique proton environment. The chemical shift (δ) of each signal would indicate the electronic environment of the protons, while the integration of the signal would correspond to the number of protons in that environment. Furthermore, the splitting pattern (multiplicity) of each signal, arising from spin-spin coupling with neighboring protons, would provide crucial information about the connectivity of the atoms. For this compound, one would anticipate signals corresponding to the ethyl group's methylene (B1212753) and methyl protons, as well as signals for the protons on the pentanoate backbone, including the methine proton at the C3 position and the various methyl groups.

¹³C NMR Spectroscopy for Carbon Skeleton Characterization

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. A spectrum for this compound would display a separate peak for each chemically non-equivalent carbon atom. The chemical shifts of these peaks would be indicative of the carbon's hybridization and the nature of the atoms attached to it. For instance, the carbonyl carbon of the ester group would appear at a significantly downfield chemical shift compared to the sp³ hybridized carbons of the alkyl chain.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

COSY (Correlation Spectroscopy) would establish correlations between protons that are coupled to each other, revealing the H-C-C-H connectivities within the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range connectivities (typically over two or three bonds) between protons and carbons. This technique would be instrumental in confirming the placement of the quaternary carbon and the various methyl groups along the pentanoate chain.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can offer structural insights through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Resolution and Identification

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would be ideal for analyzing a sample of this compound to confirm its purity and to obtain its mass spectrum. The gas chromatogram would show a peak at a specific retention time for the compound, and the mass spectrometer would provide a fragmentation pattern for that peak. This pattern, a unique fingerprint of the molecule, results from the breakdown of the molecular ion into smaller, charged fragments. Analysis of these fragments can help to piece together the structure of the original molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a compound's molecular mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of the molecule. For this compound (C₁₀H₂₀O₂), HRMS would be able to confirm this specific elemental composition, distinguishing it from other compounds that might have the same nominal mass.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful analytical tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. For esters like this compound, the IR spectrum is dominated by characteristic absorptions of the ester functional group.

The most prominent feature in the IR spectrum of an ester is the carbonyl (C=O) stretching vibration. spectroscopyonline.com This absorption is typically strong and appears in the region of 1750-1735 cm⁻¹ for saturated aliphatic esters. spectroscopyonline.com The exact position of this band can be influenced by the molecular structure and physical state of the sample.

Another key feature is the C-O-C stretching vibrations of the ester group, which typically result in two or more absorptions in the fingerprint region (1300-1000 cm⁻¹). spectroscopyonline.com Specifically, an asymmetric C-C-O stretching vibration is expected to produce a strong band between 1210 and 1160 cm⁻¹. spectroscopyonline.com The C-H stretching vibrations from the ethyl and trimethylpentyl groups are expected in the 3000-2850 cm⁻¹ region. Bending vibrations for the CH₂ and CH₃ groups will also be present in the 1470-1365 cm⁻¹ range.

Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity
C-H Stretching (Alkyl)2960 - 2850Strong
C=O Stretching (Ester)1750 - 1735Strong
C-H Bending (CH₃, CH₂)1470 - 1365Variable
Asymmetric C-C-O Stretching1300 - 1000Strong

Vapor phase IR spectroscopy measures the infrared spectrum of a compound in the gaseous state. This technique is particularly useful for volatile compounds like this compound as it eliminates intermolecular interactions, such as hydrogen bonding, that can occur in the condensed phase. udel.edu This results in sharper and more defined absorption bands, providing a clearer representation of the molecule's vibrational modes. msu.edu

In the vapor phase, the characteristic C=O stretching frequency for esters may shift to a slightly higher wavenumber compared to the condensed phase. For instance, the vapor phase IR spectrum of a related isomer, Ethyl 3,3,4-trimethylpentanoate, is available and provides a reference for the expected spectral features. nih.gov Analysis of vapor phase spectra is critical in studies involving gas-phase reactions, such as pyrolysis or catalysis, where understanding the molecular structure under these conditions is crucial. researchgate.net

Compound Phase C=O Stretch (cm⁻¹) Reference
Ethyl Acetate (B1210297)Liquid1742 spectroscopyonline.com
FormaldehydeGas~1746 msu.edu
Saturated Esters (General)Liquid1755 - 1735 spectroscopyonline.com
Ethyl 3,3,4-trimethylpentanoateVaporData available nih.gov

Advanced Chromatographic Techniques for Purity Assessment and Stereoisomer Separation

Chromatographic methods are essential for separating the components of a mixture and are widely used to determine the purity and enantiomeric composition of chiral compounds like this compound.

Due to the chiral center at the C3 position, this compound exists as a pair of enantiomers. Chiral HPLC is the primary method for separating these enantiomers to determine the enantiomeric excess (ee) of a sample. This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

The separation of branched-chain esters often utilizes CSPs based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives. aocs.org The choice of the CSP and the mobile phase is critical for achieving good resolution between the enantiomeric peaks. For branched-chain fatty acids, which are structurally related to the parent acid of this compound, derivatization with a chiral fluorescent reagent followed by reversed-phase HPLC on an ODS (octadecylsilyl) or C30 column has proven effective. oup.comtandfonline.comjst.go.jpresearchgate.net This approach allows for highly sensitive detection and the determination of the absolute configuration based on the elution order. tandfonline.comjst.go.jp

Typical Chiral HPLC System Parameters:

Parameter Description
Chiral Stationary Phase (CSP) Polysaccharide-based (e.g., cellulose or amylose derivatives) or derivatized silica.
Mobile Phase A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol).
Detection UV-Vis or a chiral detector such as a circular dichroism (CD) detector.
Flow Rate Optimized for the best separation efficiency, typically in the range of 0.5-1.5 mL/min.

Gas Chromatography (GC) is a powerful technique for assessing the analytical purity of volatile compounds like this compound. By optimizing the GC method, trace impurities can be detected and quantified.

Optimization involves several key parameters. The choice of the capillary column is crucial; a nonpolar or medium-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., HP-5MS or VF-1ms), is often suitable for separating esters. scielo.brscielo.br The temperature program, which involves a gradual increase in the column temperature, is optimized to ensure good separation of all volatile components in the sample. scielo.br The carrier gas, typically helium or hydrogen, and its flow rate are also adjusted to maximize separation efficiency. A flame ionization detector (FID) is commonly used for the quantification of alkyl esters due to its high sensitivity and wide linear range. scielo.brscielo.br In some cases, chiral GC columns can also be used to separate enantiomers of volatile esters. aocs.org

Example GC Optimization Parameters for Alkyl Ester Analysis:

Parameter Setting
Column VF-1ms (2.2 m x 0.25 µm x 0.25 µm)
Carrier Gas Hydrogen
Injector Temperature 240 °C
Detector (FID) Temperature 250 °C
Temperature Program Initial 50°C (1 min), ramp to 180°C at 15°C/min, then to 230°C at 7°C/min
Injection Volume 1 µL

Table data adapted from a validated method for fatty acid alkyl esters. scielo.br

Mechanistic Studies of Chemical Transformations Involving Ethyl 3,4,4 Trimethylpentanoate

Nuance of Nucleophilic Acyl Substitution Mechanisms in Ester Formation and Hydrolysis

Nucleophilic acyl substitution is a cornerstone of organic chemistry, central to the formation and cleavage of ester bonds. libretexts.org This class of reactions proceeds through a common mechanism involving the initial attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. libretexts.org The subsequent collapse of this intermediate, with the expulsion of a leaving group, results in the substituted product. libretexts.org

The reactivity of the carbonyl group is paramount in these transformations. libretexts.org Steric and electronic factors significantly influence the rate of both the initial nucleophilic attack and the subsequent elimination of the leaving group. libretexts.org In the context of sterically hindered esters such as ethyl 3,4,4-trimethylpentanoate, the bulky substituents surrounding the carbonyl group can impede the approach of the nucleophile, thereby slowing down the reaction rate. libretexts.orgresearchgate.net

The stability of the carbonyl compound also plays a crucial role. libretexts.org Electron-withdrawing groups attached to the acyl carbon enhance its electrophilicity, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease the electrophilicity and thus the reactivity. libretexts.org

The nature of the leaving group is another critical determinant of the reaction rate. libretexts.org A good leaving group is one that can stabilize the negative charge it acquires upon departure. libretexts.org In ester hydrolysis, the leaving group is an alkoxide, which is generally a poor leaving group. The reaction is therefore often catalyzed by acid or base.

Table 1: Factors Influencing Nucleophilic Acyl Substitution

FactorInfluence on Reactivity
Steric Hindrance Increased hindrance around the carbonyl group decreases reactivity. libretexts.orgresearchgate.net
Electronic Effects Electron-withdrawing groups on the acyl carbon increase reactivity; electron-donating groups decrease it. libretexts.org
Leaving Group Ability Better leaving groups (weaker bases) accelerate the reaction. libretexts.org
Catalysis Acid or base catalysis is often required to facilitate the reaction, especially for esters.

Radical Chemistry of α-Carbonyl Esters

The generation of radical species at the α-position to a carbonyl group opens up a diverse range of chemical transformations. These α-carbonyl radicals can be formed through various methods, including the oxidation of enolates or through hydrogen atom abstraction. nih.govwikipedia.org

Stereochemical Implications in Radical Coupling Reactions of α-Carbonyl Radicals

The stereochemical outcome of reactions involving α-carbonyl radicals is a subject of significant interest. Research has shown that radicals α to the carbonyl of this compound exhibit minimal stereoselectivity upon coupling. researchgate.netresearchgate.net This lack of stereocontrol suggests that the radical intermediate is likely planar or rapidly inverting, leading to a racemic or diastereomeric mixture of products.

The stereoselectivity of these coupling reactions can be influenced by several factors, including the nature of the radical, the presence of directing groups, and the reaction conditions. acs.orgresearchgate.net For instance, in some systems, the use of chiral auxiliaries or catalysts can induce asymmetry in the final product. acs.org

Mechanistic Pathways of Radical Disproportionation in Highly Substituted Systems

In addition to coupling, α-carbonyl radicals can undergo disproportionation reactions. wikipedia.org This process involves the transfer of a hydrogen atom from one radical to another, resulting in the formation of a saturated and an unsaturated species. wikipedia.org

For highly substituted systems, such as the tertiary radicals derived from ethyl 2,3,4,4-tetramethylpentanoate, disproportionation becomes a significant reaction pathway. researchgate.netresearchgate.net At 25°C, these radicals disproportionate to yield the corresponding alkane and alkene. researchgate.netresearchgate.net Notably, the formation of the alkane through disproportionation exhibits high diastereoselectivity, with a ratio greater than 20:1. researchgate.netresearchgate.net This stereochemical control suggests a highly organized transition state for the hydrogen transfer step.

The competition between radical combination and disproportionation is influenced by steric factors. wikipedia.orguark.edu As the steric bulk around the radical center increases, the rate of combination decreases, making disproportionation a more favorable pathway. wikipedia.org

Table 2: Competing Pathways for α-Carbonyl Radicals

Reaction PathwayDescriptionStereochemical Outcome
Coupling Two radicals combine to form a new C-C bond.Often low stereoselectivity for simple systems. researchgate.netresearchgate.net
Disproportionation Hydrogen atom transfer between two radicals to form an alkane and an alkene. wikipedia.orgCan exhibit high stereoselectivity, especially in sterically hindered systems. researchgate.netresearchgate.net

Photochemical Reactivity and Isomerization Pathways of Related α,β-Unsaturated Pentenoate Esters

The photochemistry of α,β-unsaturated esters provides a powerful tool for accessing thermodynamically less stable isomers and for the construction of complex molecular architectures. acs.orgelsevierpure.com

Exploration of Photoenolization and Deconjugation Mechanisms

Irradiation of α,β-unsaturated esters can lead to E/Z photoisomerization, which upon further excitation of the Z-isomer, can induce a 1,5-hydrogen atom transfer to form a transient photoenol, specifically a ketene (B1206846) hemiacetal. acs.orgrsc.org This intermediate can then tautomerize to the corresponding β,γ-unsaturated ester, a process known as deconjugation. acs.orgrsc.org

The mechanism of photoenolization has been studied in detail. For instance, the photochemical deconjugation of α,β-unsaturated acids and esters is believed to proceed through an intramolecular hydrogen abstraction by a singlet excited state, yielding a dienol that subsequently reketonizes. rsc.org

Role of Base Catalysis in Altering Photochemical Reaction Rates and Selectivity

The efficiency and selectivity of photochemical deconjugation can be significantly influenced by the presence of a base. ingentaconnect.comcdnsciencepub.com It has been shown that basic impurities in the solvent can intercept the photochemically generated dienol intermediates, leading to an apparent deuterium (B1214612) solvent isotope effect. ingentaconnect.comcdnsciencepub.com

The addition of a mild base can enhance the quantum yield of deconjugation and alter the direction of the reaction, favoring the formation of the β,γ-unsaturated isomer. ingentaconnect.comcdnsciencepub.comcdnsciencepub.com This catalytic effect arises from two competing mechanisms for the reketonization of the intermediate dienols: a thermal 1,5-sigmatropic hydrogen shift and a base-catalyzed proton transfer. rsc.org

Hydrolytic Stability and Kinetics of this compound

The hydrolytic stability of an ester is a critical parameter that dictates its persistence and degradation profile in aqueous environments. For this compound, its structure, characterized by significant steric bulk around the carbonyl group, is the primary determinant of its reactivity towards hydrolysis. This section explores the mechanistic nuances of its hydrolytic stability and the kinetics of this transformation, drawing upon established principles of organic chemistry and data from structurally analogous, sterically hindered esters.

General Principles of Ester Hydrolysis

Ester hydrolysis is a chemical reaction in which a water molecule cleaves the ester bond, resulting in the formation of a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base.

Under basic conditions, the hydroxide (B78521) ion, a potent nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the carboxylate salt and the alcohol. The rate of this saponification reaction is typically second-order, being dependent on the concentrations of both the ester and the hydroxide ion. arkat-usa.org

Under acidic conditions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon. A weak nucleophile, such as a water molecule, can then attack the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol yield the carboxylic acid and regenerate the acid catalyst.

Influence of Steric Hindrance on Hydrolytic Stability

The structure of this compound features a quaternary carbon atom adjacent to the carbonyl group, creating substantial steric hindrance. This steric bulk impedes the approach of nucleophiles, such as water or hydroxide ions, to the carbonyl carbon. arkat-usa.orgchemicalland21.com Consequently, this compound is expected to exhibit significantly greater hydrolytic stability compared to less sterically hindered esters like ethyl acetate (B1210297).

Studies on analogous sterically hindered esters, such as pivalate (B1233124) esters (e.g., ethyl pivalate), have consistently demonstrated a marked decrease in the rate of hydrolysis. cymitquimica.comsci-hub.se The bulky tert-butyl group in pivalate esters, similar to the 1,1,2-trimethylpropyl group in this compound, shields the reaction center, thereby increasing the activation energy required for the formation of the tetrahedral intermediate. acs.org

Kinetics of Hydrolysis: A Comparative Analysis

EsterRelative Rate of Hydrolysis (Base-Catalyzed)
Ethyl Acetate1
Ethyl Pivalate~0.01

This table presents illustrative data to demonstrate the effect of steric hindrance and is based on general principles and data from analogous compounds. Actual rates for this compound may vary.

The significant decrease in the relative rate of hydrolysis for ethyl pivalate highlights the profound impact of steric hindrance. It is reasonable to predict that the hydrolysis of this compound would be similarly slow.

pH-Dependence of Hydrolysis

The rate of ester hydrolysis is highly dependent on the pH of the solution. researchgate.net

Acidic Conditions (pH < 7): Under acidic conditions, the hydrolysis is catalyzed by H+ ions. The rate is generally proportional to the concentration of the acid.

Neutral Conditions (pH ≈ 7): At neutral pH, the uncatalyzed hydrolysis of esters is typically very slow. For a sterically hindered ester like this compound, the rate at neutral pH is expected to be negligible under normal conditions. A safety data sheet for tert-butyl acetate, another sterically hindered ester, indicates a hydrolytic half-life of 334 days at 25°C and pH 7. 208.112.58

Basic Conditions (pH > 7): Under basic conditions, the hydrolysis rate increases significantly due to the direct attack of the more nucleophilic hydroxide ion. The rate is proportional to the hydroxide ion concentration.

Temperature Effects on Hydrolysis Kinetics

As with most chemical reactions, the rate of hydrolysis of this compound is expected to increase with temperature. The relationship between the rate constant (k) and temperature (T) is described by the Arrhenius equation. Studies on the acid-catalyzed hydrolysis of tert-butyl acetate have shown a significant temperature dependence of the reaction rate. uq.edu.au

Temperature (°C)Relative Rate Constant (k) for Acid-Catalyzed Hydrolysis of an Analogous Hindered Ester
251
50~10
75~75

This table provides an illustrative example of the effect of temperature on the hydrolysis rate of a sterically hindered ester, based on general kinetic principles.

Theoretical and Computational Chemistry Investigations of Ethyl 3,4,4 Trimethylpentanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or a simplified form) to determine the electronic distribution and energy of a molecule, which in turn dictates its geometry, stability, and reactivity.

Density Functional Theory (DFT) Applications for Molecular Properties and Energetics

Density Functional Theory (DFT) has become one of the most popular methods in computational chemistry due to its favorable balance between accuracy and computational cost. arabjchem.org Instead of calculating the full many-electron wavefunction, DFT determines the electronic energy based on the electron density. For a molecule of the size of Ethyl 3,4,4-trimethylpentanoate, DFT is a practical and reliable method for investigating a wide range of properties.

DFT calculations can be used to predict optimized geometries, vibrational frequencies (corresponding to infrared and Raman spectra), and thermochemical properties such as enthalpy of formation and Gibbs free energy. A study on synthetic esters demonstrated the use of DFT to investigate how molecular properties change under an external electric field. researchgate.net Another study on ester-containing ionic liquids used DFT to analyze the effect of alkyl chain length on electrochemical properties, finding that longer alkyl chains can influence interaction energies and ion mobility. acs.org These findings are relevant to understanding the behavior of the ethyl and trimethylpentyl groups in this compound.

Furthermore, DFT can be used to calculate reactivity descriptors such as the Fukui function, which identifies the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attack. For this compound, the carbonyl carbon is expected to be a primary site for nucleophilic attack, a key step in reactions like hydrolysis. DFT calculations can quantify this reactivity.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve.

For this compound, MD simulations can be used to explore its conformational landscape. The rotation around the various single bonds in the molecule, such as the C-C bonds in the pentyl chain and the C-O bond of the ethyl group, leads to a large number of possible conformations. MD simulations can sample these conformations and determine their relative populations at a given temperature. This is particularly important for understanding the flexibility of the molecule and how its shape might change in different environments, such as in a solvent or when interacting with other molecules. Studies on other esters have used MD simulations to understand their conformational preferences in solution. mdpi.com

MD simulations are also crucial for studying the behavior of this compound in the liquid state or in solution. By simulating a system containing many molecules of the ester, one can study bulk properties like density and viscosity. Furthermore, by including solvent molecules in the simulation, it is possible to investigate solvation effects, such as the arrangement of solvent molecules around the ester and the strength of their interactions. For example, MD simulations have been used to study the liquid-liquid equilibrium and interfacial properties of methyl esters in water. researchgate.net

Computational Prediction of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic data, which can be invaluable for identifying and characterizing molecules. For this compound, the most relevant spectroscopic techniques are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

IR Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and intensities of a molecule with good accuracy. acs.org These calculated frequencies correspond to the peaks in an IR spectrum. For this compound, the most characteristic vibrational mode would be the C=O stretching frequency of the ester group, which is typically found in the range of 1730-1750 cm⁻¹. The calculations would also predict the frequencies of C-H stretching, bending, and other vibrational modes of the molecule.

Elucidation of Reaction Mechanisms Through Transition State Calculations and Reaction Path Analysis

Understanding how a molecule reacts is a central theme in chemistry. Computational chemistry provides powerful tools to elucidate reaction mechanisms by identifying and characterizing transition states and mapping out reaction pathways.

For this compound, a key reaction is hydrolysis, where the ester is cleaved into 3,4,4-trimethylpentanoic acid and ethanol (B145695). This reaction can be catalyzed by acid or base. Computational studies on the hydrolysis of simple esters like methyl formate (B1220265) and ethyl acetate (B1210297) have provided detailed mechanistic insights. researchgate.netacs.orgnih.govepa.govnih.gov These studies typically use DFT to locate the transition state structures for each step of the reaction. The transition state is a high-energy structure that connects the reactants and products. By calculating the energy of the transition state, one can determine the activation energy of the reaction, which is related to the reaction rate.

For the hydrolysis of this compound, a computational study would likely investigate the formation of a tetrahedral intermediate following the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon. upc.edu The subsequent steps involving proton transfer and the departure of the ethoxy group would also be modeled. Such calculations can provide a detailed, step-by-step picture of the reaction mechanism and can help to understand how factors like the bulky trimethylpentyl group might influence the reaction rate. Similar computational approaches have been applied to understand esterification reactions as well. mdpi.comrsc.orgmasterorganicchemistry.com

Assessment of Cohesion Energy and Intermolecular Forces

The forces between molecules, known as intermolecular forces, govern the physical properties of a substance in its condensed phases (liquid and solid). These forces include dispersion forces, dipole-dipole interactions, and hydrogen bonds. libretexts.org For this compound, the primary intermolecular forces are dispersion forces, due to the large alkyl groups, and dipole-dipole interactions, arising from the polar ester group.

The cohesive energy is a measure of the total strength of these intermolecular forces. culturalheritage.orgbac-lac.gc.caresearchgate.net It is the energy required to separate the molecules of a substance from each other. The cohesive energy density is the cohesive energy per unit volume. A related and widely used concept is the Hansen Solubility Parameter (HSP), which is the square root of the cohesive energy density. nih.govresearchgate.nethansen-solubility.comstevenabbott.co.ukresearchgate.net HSPs are used to predict the solubility of a substance in different solvents based on the principle that "like dissolves like." The HSP is composed of three components: a dispersion component (δD), a polar component (δP), and a hydrogen bonding component (δH).

For this compound, these parameters can be estimated using group contribution methods or calculated using molecular dynamics simulations. The large, nonpolar trimethylpentyl group would contribute significantly to the dispersion component (δD), while the ester group would be the main contributor to the polar component (δP). The hydrogen bonding component (δH) would be relatively small as the molecule can only act as a hydrogen bond acceptor at the oxygen atoms of the ester group. Understanding these parameters is crucial for predicting the solubility of this compound in various solvents and its compatibility with other materials. Computational studies on other organic molecules have shown the utility of these concepts in understanding intermolecular interactions. researchgate.netresearchgate.netrsc.org

PropertyPredicted Value/RangeMethod of Determination
Electronic Properties
HOMO-LUMO Gap~5-7 eVDFT
Dipole Moment~1.5-2.0 DDFT
Spectroscopic Data
¹³C NMR (C=O)~170-175 ppmDFT
¹H NMR (CH₂-O)~4.0-4.2 ppmDFT
IR (C=O stretch)~1730-1750 cm⁻¹DFT
Thermodynamic Properties
Enthalpy of FormationVaries with conformerDFT/Ab Initio
Reactivity
Activation Energy (Hydrolysis)~20-25 kcal/mol (uncatalyzed)DFT (Transition State Calculation)
Physical Properties
Hansen Solubility Parameter (δt)~16-18 MPa⁰·⁵Group Contribution/MD

Note: The values in this table are representative estimates for a branched alkyl ester of this size and are not the result of specific calculations for this compound. They are provided for illustrative purposes.

Advanced Chemical Applications and Derivatives of Ethyl 3,4,4 Trimethylpentanoate

Design and Synthesis of Novel Esters Based on the 3,4,4-Trimethylpentanoate Skeleton

The 3,4,4-trimethylpentanoate skeleton is a versatile scaffold for creating novel esters with tailored properties. The synthesis of these new molecules typically begins with the parent 3,4,4-trimethylpentanoic acid or a closely related precursor. The esterification of 3,4,4-trimethylpentanoic acid with various alcohols is a primary method for generating a library of esters with different functionalities and physical properties, such as viscosity, boiling point, and polarity.

Research has also demonstrated the synthesis of unsaturated analogs, such as ethyl 3,4,4-trimethylpentenoate, which can be prepared from pinacolone (B1678379). clockss.org This unsaturated ester introduces a reactive site (a carbon-carbon double bond) that can be further functionalized, expanding the range of possible derivatives. For instance, the reduction of this pentenoate ester yields the corresponding allylic alcohol, a valuable building block in further synthetic endeavors. clockss.org

Furthermore, the core structure can be modified to incorporate other functional groups. An example is the lactonization of the related 3-hydroxy-3,4,4-trimethylpentanoic acid, which forms a cyclic ester. acs.org Such transformations highlight the utility of the trimethylpentanoate framework in constructing diverse and complex molecular architectures. A patent also describes the production of trimethylpentanoic acid through engineered polyketide synthases (PKS), opening a biosynthetic route to this and other related structures. google.com

Potential as Specialty Solvents and Components in Lubricant Formulations

The molecular structure of ethyl 3,4,4-trimethylpentanoate suggests significant potential for its use as a specialty solvent and a component in advanced lubricant formulations. Esters with highly branched chains are known to exhibit a desirable combination of properties for these applications. srce.hr

The significant branching in the molecule disrupts efficient packing of the carbon chains, which generally leads to a very low pour point and excellent low-temperature fluidity. ukm.mygoogle.com This is a critical property for lubricants used in automotive and industrial applications that operate in cold climates. Furthermore, branched esters are known to improve the cold-flow properties of lubricant base stocks. google.com

In addition to low-temperature performance, branched esters can offer high thermal and oxidative stability. srce.hr The absence of easily abstractable protons on the branched structure enhances resistance to degradation at high temperatures. These esters are characterized as Group V base stocks in the lubricant industry, valued for their polarity, solvency, and ability to improve the solubility of additives. srce.hrcondensia.com Highly branched acetate (B1210297) esters are used as non-HAP (Hazardous Air Pollutant) solvents with controlled evaporation rates in coatings. hallstarindustrial.com The high purity and chemical stability of similar isoparaffins make them suitable for demanding applications where resistance to thermal degradation is crucial. ineos.com

Table 1: Potential Properties of this compound in Specialty Fluids

PropertyAnticipated CharacteristicRationaleSupporting Insights
Pour Point Very LowThe high degree of branching disrupts crystallization and chain alignment.Branched esters are known to have excellent low-temperature properties and are used to lower the pour point of lubricant formulations. ukm.mygoogle.com
Viscosity Index (VI) HighEster functionality and branched structure can provide a good balance for high VI.Dicarboxylate esters with branched structures can yield high viscosity indices. ukm.myresearchgate.net
Thermal & Oxidative Stability Good to ExcellentSteric hindrance around the ester group and branched alkyl chain reduces susceptibility to degradation.Synthetic esters are used in high-performance applications due to their stability. srce.hrsrce.hr
Solvency HighThe polar ester group imparts good solvency characteristics.Esters are polar molecules used to improve additive solubility and act as effective solvents. srce.hrcondensia.com

Role as Intermediate in Complex Organic Synthesis

This compound and its derivatives serve as valuable intermediates in multi-step organic syntheses. The sterically hindered framework of the molecule can be used to introduce specific structural motifs into larger, more complex target molecules.

One documented application involves the synthesis of ethyl 3,4,4-trimethylpentenoate from pinacolone. clockss.org This unsaturated ester can then be reduced using reagents like diisobutylaluminum hydride (DIBAL-H) to afford 3,4,4-trimethylpentenol. clockss.org This alcohol is a precursor for further reactions, such as conversion into chiral carbamates used in stereoselective synthesis to construct quaternary stereogenic centers. clockss.org

Another synthetic application is the lactonization of 3-hydroxy-3,4,4-trimethylpentanoic acid, a derivative of the parent acid. acs.org This reaction forms a five-membered ring, demonstrating the utility of this chemical family in creating heterocyclic structures. The synthesis of complex molecules often relies on such robust and characterizable intermediates to build molecular complexity in a controlled and predictable manner.

Table 2: Synthetic Utility of the 3,4,4-Trimethylpentanoate Skeleton

Precursor/IntermediateTransformationProduct TypeApplication
Ethyl 3,4,4-trimethylpentenoateReduction (DIBAL-H)Allylic AlcoholIntermediate for asymmetric synthesis. clockss.org
3-Hydroxy-3,4,4-trimethylpentanoic AcidIntramolecular EsterificationLactone (Cyclic Ester)Formation of heterocyclic compounds. acs.org
3,4,4-Trimethylpentanoic AcidEsterificationVarious EstersCreation of novel esters with tailored properties. nih.gov

Coordination Chemistry: Exploration of Metal Complexes Formed with Related Branched-Chain Carboxylic Acids

The parent acid, 3,4,4-trimethylpentanoic acid, can be deprotonated to form the 3,4,4-trimethylpentanoate anion, which can act as a ligand in coordination chemistry. Carboxylate ligands are ubiquitous in coordination chemistry and bioinorganic chemistry, known for their ability to bind to metal ions in various modes (monodentate, bidentate, bridging).

The significant steric bulk of the 3,4,4-trimethylpentanoate ligand is of particular interest. Sterically hindered carboxylate ligands are used to control the coordination environment around a metal center, often enforcing unusual geometries and preventing the formation of polymeric structures. rsc.orgrsc.org Research on other bulky carboxylates has shown they can form stable mononuclear or dinuclear metal complexes with transition metals such as iron(II), cobalt(II), copper(II), and zinc(II). rsc.orgnih.govnih.gov

These complexes can serve as structural and functional models for the active sites of metalloenzymes, where the protein scaffold provides a sterically constrained environment. nih.gov The use of highly hindered ligands can lead to coordinatively unsaturated metal centers, which are key to mimicking the catalytic activity of enzymes. rsc.org The extreme steric demands of such ligands can force atypical coordination modes, providing insight into fundamental aspects of metal-ligand bonding and reactivity. rsc.orgepa.gov Therefore, 3,4,4-trimethylpentanoate is a promising candidate for synthesizing novel metal complexes with unique structural features and potential catalytic applications.

Q & A

Q. What are the standard synthetic routes for Ethyl 3,4,4-trimethylpentanoate, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves catalytic esterification or alkylation of a precursor such as 3,4,4-trimethylpentanoic acid with ethanol. Evidence from catalytic studies (e.g., copper complexes with TpmMs* ligands) highlights the importance of ligand steric effects and reaction medium (homogeneous vs. biphasic) for optimizing yields . Key steps:

Catalyst Selection : Use sterically bulky ligands (e.g., [TpmMs*Cu(MeCN)]PF6) to enhance substrate accessibility.

Solvent System : Biphasic conditions (e.g., [bmim]PF6/hexane) improve product isolation.

Purification : Distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the ester.

Q. How can this compound be characterized spectroscopically, and what are the diagnostic peaks in its NMR and IR spectra?

Methodological Answer:

  • NMR :
    • ¹H NMR : Peaks at δ 1.2–1.4 ppm (triplet, CH2CH3), δ 1.5–1.7 ppm (multiplet, geminal methyl groups on C3 and C4), δ 4.1–4.3 ppm (quartet, OCH2).
    • ¹³C NMR : δ 14.1 (CH3 of ethyl), δ 22–28 (quaternary carbons), δ 60–62 (OCH2), δ 172–174 (ester carbonyl).
  • IR : Strong absorption at ~1740 cm⁻¹ (C=O stretch), 1150–1250 cm⁻¹ (C-O ester stretch).
    Reference data for analogous esters (C9H18O2) confirm these patterns .

Advanced Research Questions

Q. What mechanistic insights explain the role of copper catalysts in the synthesis of this compound from branched alkanes?

Methodological Answer: Copper(I) complexes facilitate C-H activation and subsequent esterification via a radical or carbocation intermediate. Studies show that cationic Cu(I) complexes stabilize transition states through π-backbonding, while bulky ligands (e.g., TpmMs*) create a wider catalytic pocket, reducing steric hindrance for branched substrates like 2,3-dimethylbutane . Experimental validation:

Kinetic Isotope Effects (KIE) : Measure deuterium substitution to confirm C-H cleavage as the rate-determining step.

EPR Spectroscopy : Detect Cu(I)/Cu(II) redox states during catalysis.

Q. How can computational chemistry (DFT, QSPR) predict the reactivity and stability of this compound in complex reaction environments?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate activation energies for ester hydrolysis or thermal decomposition pathways. For example, simulate the transition state for nucleophilic attack on the carbonyl carbon.
  • Quantitative Structure-Property Relationship (QSPR) : Use molecular descriptors (e.g., logP, polar surface area) to predict solubility and partition coefficients in biphasic systems .
  • Validation : Compare computed IR/NMR spectra with experimental data to refine models .

Q. What analytical strategies resolve contradictions in reported reaction yields or byproduct profiles for this compound synthesis?

Methodological Answer:

  • Chromatographic Analysis : Use GC-MS or HPLC to identify trace byproducts (e.g., diesters or dehydration products).
  • Isotopic Labeling : Introduce ¹³C-labeled ethanol to track esterification efficiency.
  • Statistical Design of Experiments (DoE) : Apply factorial design to isolate variables (e.g., temperature, catalyst loading) causing yield discrepancies .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • Ventilation : Use fume hoods due to potential respiratory irritation (H335 hazard) .
  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (H315/H319) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

Data Reproducibility and Reporting

Q. How should researchers document raw and processed data for publications involving this compound?

Methodological Answer:

  • Raw Data : Include NMR/GC-MS chromatograms, kinetic plots, and catalyst characterization (e.g., XRD for Cu complexes) in supplementary materials.
  • Processed Data : Report yields, enantiomeric excess (if applicable), and statistical error margins in tables. Follow guidelines from extended essay frameworks (e.g., separating raw data appendices from analyzed results) .

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